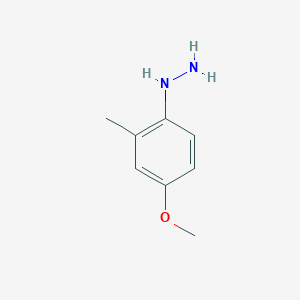
Exo-5-acetyl-2-norbornene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Exo-5-acetyl-2-norbornene (ANB-N) is a cyclic compound that has gained attention in scientific research due to its unique properties. This compound is a versatile building block for the synthesis of a wide range of organic compounds, including complex natural products and pharmaceuticals. ANB-N is a colorless liquid that is soluble in a range of organic solvents.
Scientific Research Applications
Exo-5-acetyl-2-norbornene has been used in a variety of scientific research applications, including organic synthesis, materials science, and drug discovery. Exo-5-acetyl-2-norbornene is a versatile building block for the synthesis of complex organic compounds, including natural products and pharmaceuticals. Exo-5-acetyl-2-norbornene has also been used in the development of new materials, such as polymers and liquid crystals. In drug discovery, Exo-5-acetyl-2-norbornene has been used as a scaffold for the design of new drugs targeting a range of diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of Exo-5-acetyl-2-norbornene is not well understood, but it is believed to act as a Michael acceptor, reacting with nucleophiles in biological systems. Exo-5-acetyl-2-norbornene has been shown to react with glutathione, a tripeptide that plays a key role in cellular detoxification, suggesting that Exo-5-acetyl-2-norbornene may have potential as a chemotherapeutic agent.
Biochemical and Physiological Effects
Exo-5-acetyl-2-norbornene has been shown to have a range of biochemical and physiological effects, including cytotoxicity, anti-inflammatory activity, and antifungal activity. Exo-5-acetyl-2-norbornene has been shown to induce apoptosis in cancer cells, suggesting that it may have potential as a chemotherapeutic agent. Exo-5-acetyl-2-norbornene has also been shown to have anti-inflammatory activity, reducing inflammation in animal models of arthritis. Additionally, Exo-5-acetyl-2-norbornene has been shown to have antifungal activity, inhibiting the growth of several fungal species.
Advantages and Limitations for Lab Experiments
Exo-5-acetyl-2-norbornene has several advantages for use in lab experiments, including its versatility as a building block for organic synthesis, its potential as a chemotherapeutic agent, and its ability to inhibit the growth of fungal species. However, Exo-5-acetyl-2-norbornene also has several limitations, including its toxicity and the need for specialized equipment and expertise to synthesize and handle the compound.
Future Directions
There are several future directions for the study of Exo-5-acetyl-2-norbornene, including the development of new synthetic methods for the compound, the investigation of its mechanism of action, and the development of new drugs based on Exo-5-acetyl-2-norbornene. Additionally, there is potential for the use of Exo-5-acetyl-2-norbornene in the development of new materials, such as polymers and liquid crystals. Further research is needed to fully understand the potential of Exo-5-acetyl-2-norbornene in these areas.
Conclusion
Exo-5-acetyl-2-norbornene is a versatile compound with a range of potential applications in scientific research, including organic synthesis, drug discovery, and materials science. The compound has shown potential as a chemotherapeutic agent, as well as anti-inflammatory and antifungal activity. While there are limitations to the use of Exo-5-acetyl-2-norbornene in lab experiments, further research is needed to fully understand the potential of this compound in a range of applications.
Synthesis Methods
Exo-5-acetyl-2-norbornene can be synthesized through a variety of methods, including Diels-Alder reaction, ring-opening metathesis polymerization, and photochemical reactions. The most common method for synthesizing Exo-5-acetyl-2-norbornene is through the Diels-Alder reaction, which involves the reaction of cyclopentadiene and methyl acrylate. The reaction is catalyzed by a Lewis acid, such as aluminum chloride or boron trifluoride, and yields Exo-5-acetyl-2-norbornene as the major product.
properties
IUPAC Name |
1-[(1R,2S,4R)-2-bicyclo[2.2.1]hept-5-enyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-6(10)9-5-7-2-3-8(9)4-7/h2-3,7-9H,4-5H2,1H3/t7-,8+,9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIMLCWCLVJRPFY-HRDYMLBCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CC2CC1C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1C[C@H]2C[C@@H]1C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

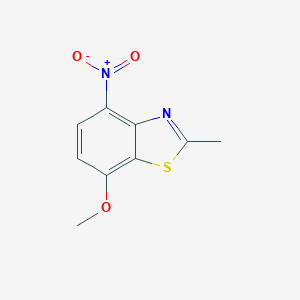

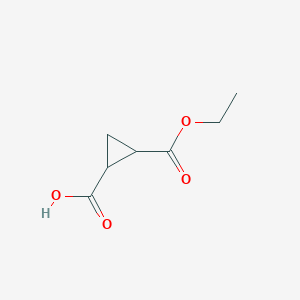

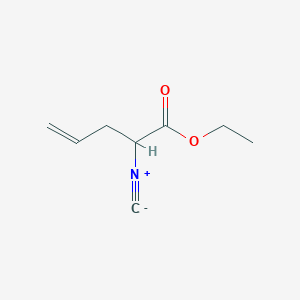
![[(E)-3-(3,4-dimethoxyphenyl)prop-2-enyl] (Z)-2-[[(E)-2-methylbut-2-enoyl]oxymethyl]but-2-enoate](/img/structure/B62186.png)

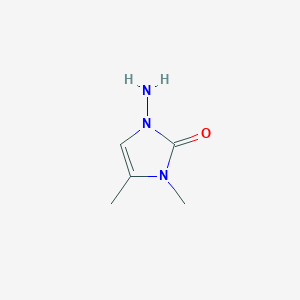

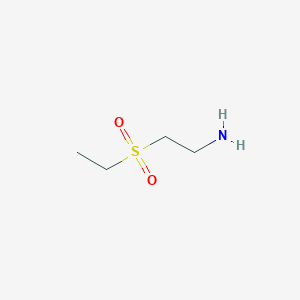
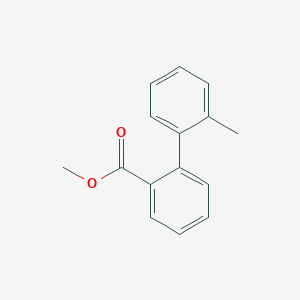
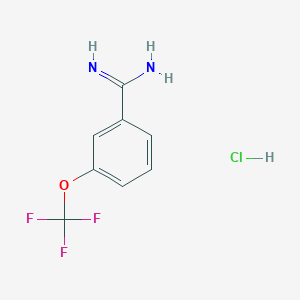
![Furo[2,3-b]pyridin-6(7H)-one](/img/structure/B62197.png)
